molecular formula C9H15ClN2OSi B8404426 4-chloro-2-trimethylsilylethoxypyrimidine

4-chloro-2-trimethylsilylethoxypyrimidine

Cat. No.: B8404426
M. Wt: 230.76 g/mol
InChI Key: UNLUZDFCTYYUFH-UHFFFAOYSA-N
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Description

4-chloro-2-trimethylsilylethoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 2-trimethylsilanyl-ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-trimethylsilylethoxypyrimidine typically involves the reaction of 4-chloropyrimidine with 2-(trimethylsilanyl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-trimethylsilylethoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The trimethylsilanyl-ethoxy group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

4-chloro-2-trimethylsilylethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-2-trimethylsilylethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyridine
  • 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrrole
  • 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrazine

Uniqueness

4-chloro-2-trimethylsilylethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chloro group and a trimethylsilanyl-ethoxy group on a pyrimidine ring makes it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C9H15ClN2OSi

Molecular Weight

230.76 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)oxyethyl-trimethylsilane

InChI

InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-11-5-4-8(10)12-9/h4-5H,6-7H2,1-3H3

InChI Key

UNLUZDFCTYYUFH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC1=NC=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of trimethylsilylethanol (10 g, 85 mmol) in 30 mL anhydrous THF was cooled to -68° C. in a dry ice/isopropanol bath. A solution of n-butyl lithium (33.8 mL, 2.5M in THF) was added dropwise over 15 min. The solution was stirred for 10 min at this temperature and then added to a solution of 2,4-dichloropyrimidine (12.62 g. 85 mmol) in 75 mL THF at -35 to -25° C. The final yellowish solution was allowed to come to room temperature under an argon atmosphere then stirred at this temperature for 1 hr. This solution was diluted with 200 mL of diethylether and washed with cold water (100 mL), saturated NaHCO3 (100 mL) and brine, then dried over MgSO4, filtered and evaporated to yield a tan syrup. This syrup may be crystallized from hexanes at -60° C. to yield 12 as a light yellow solid, 17.8 g (91%) . 1H-NMR (CDCl3): δ 8.36 (d, 1 H, H-6); 6.93 (d, 1 H, 5-H); 4.43 and 1.17 (t,t; 4 H; CH2CH2) 1.06 (bs, 9 H. TMS).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Quantity
12.62 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

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